molecular formula C23H23ClN4O3S B1229032 9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one

9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one

Cat. No. B1229032
M. Wt: 471 g/mol
InChI Key: UCPBPAMCTOWQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-28572 is a pyranopyridine.

Scientific Research Applications

Cytotoxicity and Synthetic Applications

The compound has been explored in the context of cytotoxicity and utility in the synthesis of new heterocycles. For instance, a study by Hegazi et al. (2010) demonstrated its use in preparing benzo[d]imidazole and 1,2,4-triazin-5(2H)-one. These compounds exhibited significant cytotoxic activities, highlighting their potential in pharmacological applications (Hegazi, Mohamed, Dawood, & Badria, 2010).

Chemical Synthesis and Reactivity

In another study, the reactivity of similar compounds was examined, leading to the synthesis of various heterocyclic compounds. Mlostoń et al. (1997) investigated the reaction of thiobenzophenone and methyl fumarate, which yielded a mixture of diastereoisomeric thiiranes (Mlostoń, Romański, Linden, & Heimgartner, 1997).

Pharmaceutical Research

In the pharmaceutical field, the compound has been analyzed for its potential in asthma and COPD treatment. Norman (2012) evaluated two patent applications claiming combination formulations using compounds closely related to 9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one (Norman, 2012).

Antiarrhythmic Properties

Furthermore, the compound's derivatives have been studied for their antiarrhythmic properties. Koini et al. (2009) synthesized derivatives that exhibited promising antiarrhythmic effects against arrhythmias associated with ischemia-reperfusion injury (Koini, Papazafiri, Vassilopoulos, Koufaki, Horvath, Koncz, Virág, Papp, Varró, & Calogeropoulou, 2009).

Chemical Transformations

The compound has also been a subject of research in understanding chemical transformations. Basheer and Rappoport (2006) explored its reactions with omega-chloroalkyl isocyanates and isothiocyanate, yielding various heterocycles, highlighting its versatility in chemical synthesis (Basheer & Rappoport, 2006).

Synthesis of Novel Compounds

The compound has been instrumental in synthesizing novel chemical structures. Abdelhamid et al. (2006) used it to prepare 1-amino-4-methyl-4H-3-thia-4,5a,10-triazacyclopenta-[a]fluoren-5-one and related derivatives, showcasing its potential in creating new chemical entities (Abdelhamid, Elghandour, Rateb, & Awad, 2006).

properties

Product Name

9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one

Molecular Formula

C23H23ClN4O3S

Molecular Weight

471 g/mol

IUPAC Name

14-(3-chlorophenyl)-15-(2-hydroxyethylamino)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one

InChI

InChI=1S/C23H23ClN4O3S/c1-12-16-11-31-23(2,3)10-15(16)17-18-19(32-20(17)26-12)21(30)28(22(27-18)25-7-8-29)14-6-4-5-13(24)9-14/h4-6,9,29H,7-8,10-11H2,1-3H3,(H,25,27)

InChI Key

UCPBPAMCTOWQPS-UHFFFAOYSA-N

SMILES

CC1=C2COC(CC2=C3C4=C(C(=O)N(C(=N4)NCCO)C5=CC(=CC=C5)Cl)SC3=N1)(C)C

Canonical SMILES

CC1=C2COC(CC2=C3C4=C(C(=O)N(C(=N4)NCCO)C5=CC(=CC=C5)Cl)SC3=N1)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
Reactant of Route 2
Reactant of Route 2
9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
Reactant of Route 3
Reactant of Route 3
9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
Reactant of Route 4
Reactant of Route 4
9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
Reactant of Route 5
9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
Reactant of Route 6
Reactant of Route 6
9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one

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